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molecular formula C8H19NO B8710688 2-Octanol, 1-amino- CAS No. 4255-35-0

2-Octanol, 1-amino-

Cat. No. B8710688
M. Wt: 145.24 g/mol
InChI Key: MPGVRLGIUWFEPA-UHFFFAOYSA-N
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Patent
US04749503

Procedure details

This procedure outlines the steps involved in ethoxylating n-hexyl amine to n-hexyl ethanolamine and n-hexyl diethanolamine. A suitable reactor must have cooling water, a heat source of 350° F., and pressure rating of 100 psig. The material of construction may be carbon steel, stainless steel, or glass-lined steel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbon steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N)CCCCC.C(C(CN)O)CCCCC.[CH2:18]([N:24](CCO)[CH2:25][CH2:26][OH:27])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>O>[CH2:18]([NH:24][CH2:25][CH2:26][OH:27])[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C(O)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCO)CCO
Step Four
Name
carbon steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a heat source of 350° F., and pressure rating of 100 psig

Outcomes

Product
Name
Type
Smiles
C(CCCCC)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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